molecular formula C13H10N6O2S B11041518 3,6-diamino-5-cyano-N-(5-methyl-1,2-oxazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide

3,6-diamino-5-cyano-N-(5-methyl-1,2-oxazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11041518
M. Wt: 314.32 g/mol
InChI Key: CSZBDKSISPUZGN-UHFFFAOYSA-N
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Description

3,6-DIAMINO-5-CYANO-N~2~-(5-METHYL-3-ISOXAZOLYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a cyano group, and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIAMINO-5-CYANO-N~2~-(5-METHYL-3-ISOXAZOLYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3,6-DIAMINO-5-CYANO-N~2~-(5-METHYL-3-ISOXAZOLYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted thieno[2,3-b]pyridine derivatives .

Mechanism of Action

The mechanism of action of 3,6-DIAMINO-5-CYANO-N~2~-(5-METHYL-3-ISOXAZOLYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,6-DIAMINO-5-CYANO-N~2~-(5-METHYL-3-ISOXAZOLYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isoxazole moiety, in particular, contributes to its potential as a versatile compound in various scientific applications .

Properties

Molecular Formula

C13H10N6O2S

Molecular Weight

314.32 g/mol

IUPAC Name

3,6-diamino-5-cyano-N-(5-methyl-1,2-oxazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C13H10N6O2S/c1-5-2-8(19-21-5)17-12(20)10-9(15)7-3-6(4-14)11(16)18-13(7)22-10/h2-3H,15H2,1H3,(H2,16,18)(H,17,19,20)

InChI Key

CSZBDKSISPUZGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N

Origin of Product

United States

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